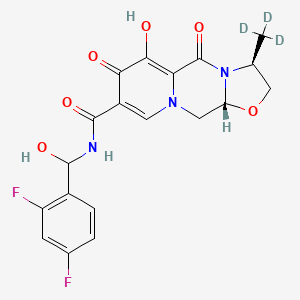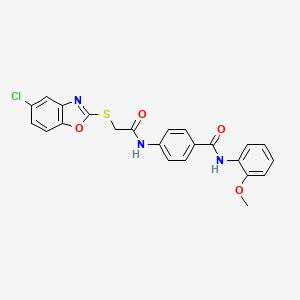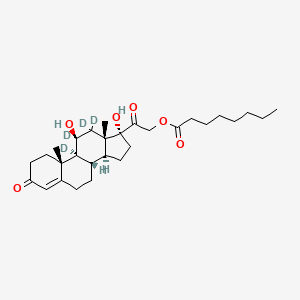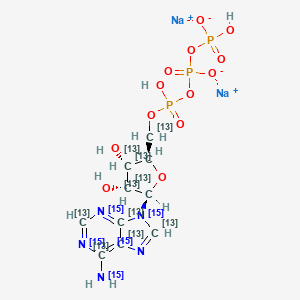
ATP-13C10,15N5 (disodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ATP-13C10,15N5 (disodium) is a labeled form of adenosine triphosphate (ATP) where carbon and nitrogen atoms are isotopically labeled with carbon-13 and nitrogen-15, respectively. This compound is primarily used in scientific research to study biochemical processes and metabolic pathways due to its isotopic labeling, which allows for precise tracking and analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ATP-13C10,15N5 (disodium) involves the incorporation of isotopically labeled carbon and nitrogen atoms into the adenosine triphosphate molecule. The process typically starts with the synthesis of labeled adenosine, followed by the phosphorylation of adenosine to form ATP. The reaction conditions often involve the use of specific enzymes and reagents to ensure the correct incorporation of the isotopes.
Industrial Production Methods
Industrial production of ATP-13C10,15N5 (disodium) involves large-scale synthesis using biotechnological methods. This includes the use of genetically modified microorganisms that can incorporate isotopically labeled precursors into ATP. The production process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research applications.
Chemical Reactions Analysis
Types of Reactions
ATP-13C10,15N5 (disodium) undergoes various chemical reactions, including:
Hydrolysis: ATP is hydrolyzed to adenosine diphosphate (ADP) and inorganic phosphate.
Phosphorylation: ATP donates a phosphate group to other molecules, a key reaction in cellular metabolism.
Oxidation-Reduction: ATP can participate in redox reactions, particularly in the electron transport chain.
Common Reagents and Conditions
Hydrolysis: Typically occurs in aqueous solutions with the presence of enzymes like ATPases.
Phosphorylation: Requires kinase enzymes and specific substrates.
Oxidation-Reduction: Involves various enzymes and cofactors within the mitochondria.
Major Products
Hydrolysis: Produces ADP and inorganic phosphate.
Phosphorylation: Produces phosphorylated substrates and ADP.
Oxidation-Reduction: Involves the transfer of electrons and production of energy in the form of ATP.
Scientific Research Applications
ATP-13C10,15N5 (disodium) is widely used in scientific research due to its isotopic labeling, which allows for detailed studies of metabolic pathways and biochemical processes. Some key applications include:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Helps in tracing metabolic pathways and understanding energy transfer within cells.
Medicine: Used in research on cellular energy metabolism and related diseases.
Industry: Applied in the development of new biotechnological processes and products.
Mechanism of Action
ATP-13C10,15N5 (disodium) functions similarly to natural ATP, serving as a primary energy carrier in cells. It participates in various biochemical reactions, transferring energy through the hydrolysis of its phosphate bonds. The isotopic labeling allows researchers to track its movement and interactions within cells, providing insights into cellular processes and energy metabolism.
Comparison with Similar Compounds
Similar Compounds
- Adenosine-13C10,15N5 5′-monophosphate disodium salt
- Adenosine-13C10 5′-triphosphate disodium salt
- Guanosine-13C10,15N5 5′-triphosphate disodium salt
Uniqueness
ATP-13C10,15N5 (disodium) is unique due to its specific isotopic labeling, which allows for precise tracking and analysis in research applications. Compared to other similar compounds, it provides a more detailed understanding of ATP-related processes and energy metabolism in cells.
Properties
Molecular Formula |
C10H14N5Na2O13P3 |
|---|---|
Molecular Weight |
566.04 g/mol |
IUPAC Name |
disodium;[[[(2R,3S,4R,5R)-5-(6-(15N)azanylpurin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1;; |
InChI Key |
TTWYZDPBDWHJOR-WKTSXWKMSA-L |
Isomeric SMILES |
[13CH]1=[15N][13C](=[13C]2[13C](=[15N]1)[15N]([13CH]=[15N]2)[13C@H]3[13C@@H]([13C@@H]([13C@H](O3)[13CH2]OP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)[15NH2].[Na+].[Na+] |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


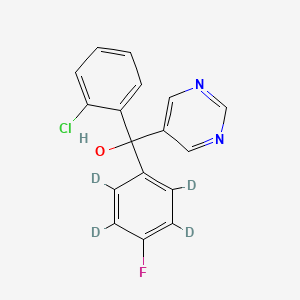

![[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 3-piperidin-1-ylpropanoate](/img/structure/B12413905.png)

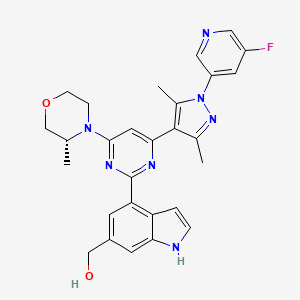

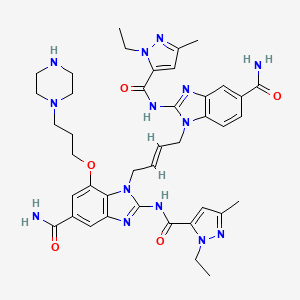
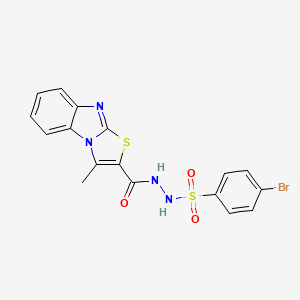
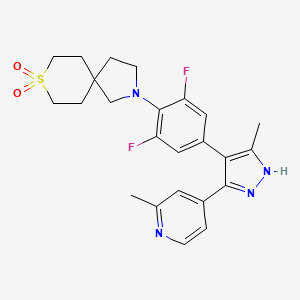
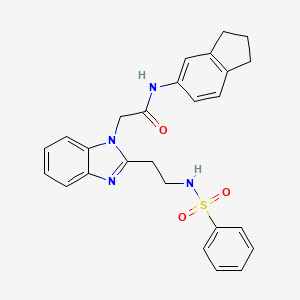
![(8R,9S,13S,14S,17S)-1,2,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B12413955.png)
